molecular formula C16H15FN4OS B12147924 5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12147924
M. Wt: 330.4 g/mol
InChI Key: IXLVUUNHFCISAB-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl group attached to a triazole ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(21(15)18)23-10-11-6-8-12(17)9-7-11/h2-9H,10,18H2,1H3

InChI Key

IXLVUUNHFCISAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Origin of Product

United States

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